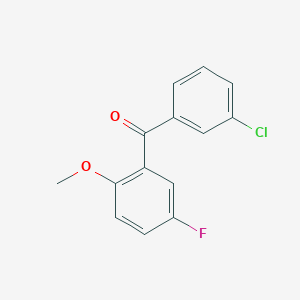
2-(3-chlorobenzoyl)-1-methyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorobenzoyl)-1-methyl-1H-imidazole is an organic compound that belongs to the class of imidazole derivatives It is characterized by the presence of a 3-chlorobenzoyl group attached to the second position of the imidazole ring and a methyl group at the first position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorobenzoyl)-1-methyl-1H-imidazole typically involves the acylation of 1-methylimidazole with 3-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
化学反応の分析
Types of Reactions
2-(3-chlorobenzoyl)-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the 3-chlorobenzoyl group to a 3-chlorobenzyl group.
Substitution: The chlorine atom in the 3-chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: 3-chlorobenzyl derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-chlorobenzoyl)-1-methyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
作用機序
The mechanism of action of 2-(3-chlorobenzoyl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-(3-chlorobenzoyl)-1H-imidazole: Lacks the methyl group at the first position.
2-(4-chlorobenzoyl)-1-methyl-1H-imidazole: Has a chlorine atom at the para position instead of the meta position.
2-(3-bromobenzoyl)-1-methyl-1H-imidazole: Contains a bromine atom instead of chlorine.
Uniqueness
2-(3-chlorobenzoyl)-1-methyl-1H-imidazole is unique due to the specific positioning of the 3-chlorobenzoyl group and the methyl group, which can influence its reactivity and biological activity. The presence of the chlorine atom at the meta position can also affect the compound’s electronic properties and interactions with other molecules.
特性
CAS番号 |
30148-27-7 |
|---|---|
分子式 |
C11H9ClN2O |
分子量 |
220.65 g/mol |
IUPAC名 |
(3-chlorophenyl)-(1-methylimidazol-2-yl)methanone |
InChI |
InChI=1S/C11H9ClN2O/c1-14-6-5-13-11(14)10(15)8-3-2-4-9(12)7-8/h2-7H,1H3 |
InChIキー |
ZWNWXGPKERPVDA-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN=C1C(=O)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B14120817.png)
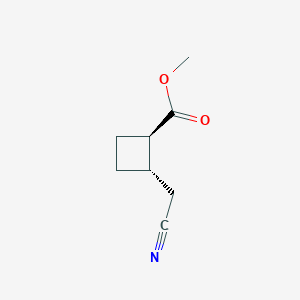

![6-(3-Methoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14120831.png)
![N-(2-chlorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14120833.png)
![1,2-O-(1-Methylethylidene)-3-O-[(naphthalen-2-yl)methyl]-alpha-D-ribo-pentodialdo-1,4-furanose](/img/structure/B14120837.png)
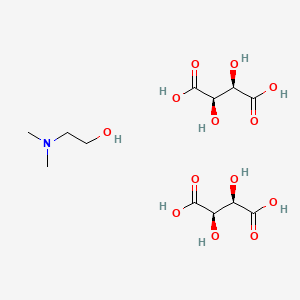

![2-(2,4-dichlorophenoxy)-N'-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B14120846.png)
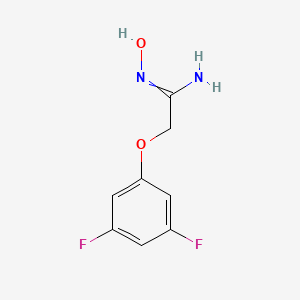
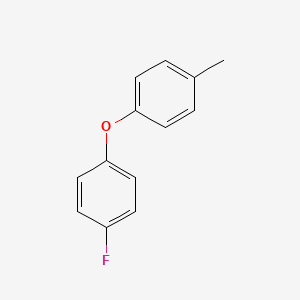
![Ethanone, 1-[3-[(4-methoxyphenyl)amino]phenyl]-](/img/structure/B14120861.png)
![2-Methylpyrido[1,2-a]benzimidazole](/img/structure/B14120866.png)
